![molecular formula C20H23NO4 B2889485 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenylbutanamide CAS No. 1421484-40-3](/img/structure/B2889485.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenylbutanamide
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Overview
Description
The compound “N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenylbutanamide” is a derivative of benzo[d][1,3]dioxol-5-yl, which is a common motif in many bioactive compounds . Substituted cinnamides, which are structurally similar, have been found to possess a variety of activities such as antioxidant, antimicrobial, antitumor, antitubercular, anti-inflammatory, antifungal, and anticonvulsant .
Synthesis Analysis
While specific synthesis methods for “N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenylbutanamide” are not available, related compounds have been synthesized using computer-aided drug discovery approaches . For instance, a series of N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized .Scientific Research Applications
Food Flavoring
The compound is chemically synthesized and intended to be used as a flavoring substance in specific categories of food . However, it is not intended to be used in beverages .
Anticancer Activity
A series of 1-benzo dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have been synthesized via a Pd-catalyzed C-N cross-coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Antiproliferative Activity
A novel series of 1-benzo[1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been designed and synthesized . Its members have been evaluated for their antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells .
Potential Drug Development
Literature survey explains the importance of substituted cinnamides and designed different N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides . These compounds have been studied for different properties which further indicate the probable potentiality of these compounds as future drugs .
Crystal Structure Analysis
In a study, (E)-N′-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methoxybezohydrazide monohydrate single crystal has been grown by the Schiff base method . The crystal structure and its parameters have been calculated from single-crystal X-ray diffraction analysis .
Mechanism of Action
Target of Action
The primary target of this compound is the auxin receptor TIR1 (Transport Inhibitor Response 1) . Auxin receptors play a crucial role in plant growth and development, particularly in root growth .
Mode of Action
The compound acts as an agonist to the auxin receptor TIR1 . It enhances root-related signaling responses, leading to a significant promotion of root growth in plants . This suggests that the compound has auxin-like physiological functions and is recognized by TIR1 .
Biochemical Pathways
The compound’s action on the auxin receptor TIR1 triggers a series of biochemical reactions that enhance root-related signaling responses . This results in the promotion of root growth in plants . The compound also down-regulates the expression of root growth-inhibiting genes .
Result of Action
The compound’s interaction with the auxin receptor TIR1 leads to enhanced root-related signaling responses . This results in a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa . The compound also down-regulates the expression of root growth-inhibiting genes .
Action Environment
properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-2-16(14-6-4-3-5-7-14)20(23)21-11-10-17(22)15-8-9-18-19(12-15)25-13-24-18/h3-9,12,16-17,22H,2,10-11,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTZDSPTHUBOIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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